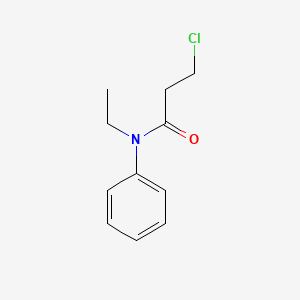

3-chloro-N-ethyl-N-phenylpropanamide

Description

Contextualization within Amide Chemistry and Halogenated Organic Compounds

Amides are a cornerstone of organic chemistry and biochemistry, most notably forming the peptide bonds that link amino acids in proteins. nih.gov The amide functional group is characterized by a nitrogen atom bonded to a carbonyl group. orgsyn.org This arrangement leads to a planar structure due to resonance, which delocalizes the lone pair of electrons on the nitrogen atom into the carbonyl group. This resonance stabilization makes amides less reactive than other carboxylic acid derivatives, such as esters or acid chlorides, and imparts a degree of rigidity to the molecule. orgsyn.org The reactivity of amides can, however, be tuned by the substituents on the nitrogen and the carbonyl carbon. nih.gov

Halogenated organic compounds, those containing one or more halogen atoms, are widespread in both natural products and synthetic chemicals. The presence of a halogen, such as chlorine, can significantly alter the physical and chemical properties of a molecule. matrixscientific.com It can influence lipophilicity, metabolic stability, and reactivity. The carbon-chlorine bond in a compound like 3-chloro-N-ethyl-N-phenylpropanamide is a key reactive site, susceptible to nucleophilic substitution reactions, which allows for the introduction of other functional groups.

Significance as a Research Target and Versatile Synthetic Intermediate

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structure suggests significant potential as a versatile synthetic intermediate. The presence of the reactive chloro group on the propanamide backbone allows for a variety of chemical transformations. This makes it a valuable precursor for the synthesis of a wide range of other compounds. For instance, the chlorine atom can be displaced by various nucleophiles to introduce new functionalities, potentially leading to the creation of novel chemical entities with interesting biological or material properties.

The N-ethyl-N-phenyl substitution on the amide nitrogen also plays a crucial role. This tertiary amide structure is a common feature in many biologically active molecules and pharmaceuticals. Research on related N,N-dialkyl or N-alkyl-N-aralkyl compounds has shown that this motif can be a key pharmacophore for binding to biological targets. nih.gov

Overview of Propanamide Derivative Investigations in Chemical Sciences

Propanamide derivatives are a broad class of compounds that have been extensively investigated in various fields of chemical science. They are found in a variety of natural products and are key components in many synthetic compounds with diverse applications. For example, derivatives of propanamide have been explored for their potential therapeutic applications, including as anti-inflammatory and analgesic agents.

In medicinal chemistry, the propanamide scaffold is often used to develop new drug candidates. For instance, studies on propanamide-sulfonamide based drug conjugates have investigated their potential as dual inhibitors of enzymes like urease and cyclooxygenase-2. Furthermore, research into N-(substituted phenyl)-2-chloroacetamides, which are structurally related to this compound, has revealed their potential as antimicrobial agents. nih.gov The biological activity of these compounds was found to be influenced by the nature and position of substituents on the phenyl ring, highlighting the importance of the N-phenyl group in tuning the properties of such molecules. nih.gov

The synthesis and characterization of various propanamide derivatives are also a continuous focus of chemical research, aiming to create novel compounds with tailored properties for applications ranging from materials science to pharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-ethyl-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-2-13(11(14)8-9-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMLUSLRVFUINU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390886 | |

| Record name | 3-chloro-N-ethyl-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100129-45-1 | |

| Record name | 3-chloro-N-ethyl-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro N Ethyl N Phenylpropanamide

Development and Optimization of Established Synthetic Routes

The traditional and most direct method for the synthesis of 3-chloro-N-ethyl-N-phenylpropanamide involves the formation of an amide bond between N-ethylaniline and a suitable three-carbon acylating agent bearing a chlorine atom at the 3-position.

Acylation Reactions for Amide Bond Formation

The cornerstone of synthesizing this compound is the acylation of N-ethylaniline. This is typically achieved using 3-chloropropionyl chloride. nih.govderpharmachemica.com The reaction is a nucleophilic acyl substitution where the nitrogen atom of N-ethylaniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride.

The general reaction is as follows: N-ethylaniline + 3-chloropropionyl chloride → this compound + HCl

This reaction is often carried out in the presence of a non-nucleophilic tertiary organic base, such as pyridine, triethylamine (B128534) (TEA), or 4-dimethylaminopyridine (B28879) (DMAP). derpharmachemica.com The base serves to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) or toluene (B28343) being common. researchgate.net

Table 1: Reaction Conditions for the Acylation of Amines with Acyl Chlorides

| Amine/Aniline (B41778) | Acid Chloride | Base | Solvent | Yield (%) | Reference |

| Aniline | 3-Chloropropionyl chloride | Propylene oxide | Phosphate buffer | 77 | catalyticamidation.info |

| p-Toluidine | 3-Chloropropionyl chloride | Propylene oxide | Phosphate buffer | 73 | catalyticamidation.info |

| N-phenylhydroxylamine | 3-chloro-2,2-dimethylpropionyl chloride | Pyridine | Methylene (B1212753) chloride | - | researchgate.net |

| Aniline | Benzoyl chloride | NEt3 | - | 89 | catalyticamidation.info |

Regioselective Halogenation Strategies

An alternative approach to the synthesis of this compound involves the regioselective halogenation of a precursor molecule, N-ethyl-N-phenylpropanamide. This strategy is particularly relevant when considering the introduction of the chlorine atom at a specific position.

One advanced method for regioselective halogenation is the ortho-halogenation of N-aryl amides through oxidative halodeboronation. nih.govrsc.org This technique allows for the precise installation of a halogen at the ortho position of the N-aryl group. While this would lead to a different isomer than the target compound, the principle of directing halogenation is a key concept. For the synthesis of this compound, the focus would be on the chlorination of the aliphatic propanamide chain.

Site-selective aliphatic C-H chlorination using N-chloroamides has emerged as a powerful tool. escholarship.orgresearchgate.net This method relies on the generation of an amidyl radical that can selectively abstract a hydrogen atom from a specific position on an alkane chain, followed by chlorine transfer. This could potentially be applied to N-ethyl-N-phenylpropanamide to introduce the chlorine at the 3-position, although the selectivity would need to be carefully controlled to avoid chlorination at other positions.

Mechanistic Studies of Reaction Pathways and Transition States

The mechanism of the acylation of amines with acyl chlorides has been a subject of study. The rate-determining step is generally the nucleophilic attack of the amine on the carbonyl group of the acyl chloride. derpharmachemica.com This forms a tetrahedral intermediate, which then collapses to expel the chloride leaving group, forming the amide. Electron-withdrawing groups on the acyl chloride can stabilize the transition state and the tetrahedral intermediate, thus increasing the reaction rate. derpharmachemica.com

The role of the base is not merely to scavenge the acid byproduct. In some cases, the base can act as a nucleophilic catalyst, forming a more reactive acylating agent. For instance, DMAP is known to react with acyl chlorides to form a highly reactive N-acylpyridinium salt.

Kinetic studies on the acylation of anilines by ketenes have suggested the involvement of cyclic transition states, particularly when a second molecule of the aniline acts as a catalyst. rsc.org This second aniline molecule can facilitate the proton transfer from the attacking amine and to the carbonyl oxygen in a concerted fashion, lowering the activation energy of the reaction. While the reaction with an acyl chloride is not identical, similar considerations of proton transfer in the transition state are relevant.

Exploration of Novel Catalytic Approaches for Efficient Synthesis

Recent advances in catalysis offer promising alternatives to traditional synthetic methods, aiming for higher efficiency, milder reaction conditions, and improved sustainability.

Transition Metal-Catalyzed Methodologies

While the direct acylation with an acyl chloride is efficient, transition metal-catalyzed methods are being explored for amide synthesis from less reactive starting materials. For instance, catalytic amidation of carboxylic acids is an area of active research. catalyticamidation.info Boronic acid catalysts have shown promise in promoting the direct amidation of carboxylic acids with amines. rsc.org This would allow for the use of 3-chloropropionic acid instead of the more moisture-sensitive 3-chloropropionyl chloride.

Another innovative approach is the copper-mediated oxidative coupling of difluoromethyl bromides/chlorides with primary amines to synthesize α-ketoamides. acs.org Although this produces a different class of amides, it highlights the potential of copper catalysis in forming amide bonds under specific conditions.

Organocatalytic and Biocatalytic Strategies

Organocatalysis has emerged as a powerful tool in organic synthesis. For the synthesis of β-chloro amides, organocatalysts could potentially be employed to facilitate the conjugate addition of an amine to an α,β-unsaturated aldehyde, followed by a chlorination step. nih.gov Chiral organocatalysts can also be used for the enantioselective α-chlorination of dicarbonyl compounds, which could be precursors to chiral chloro-amides. mdpi.com

Biocatalysis offers a green and highly selective alternative for amide bond formation. rsc.org Enzymes such as lipases, proteases, and engineered amide synthetases are capable of catalyzing amide synthesis. researchgate.netnih.govnih.govmanchester.ac.uk A biocatalytic route could involve the enzymatic coupling of 3-chloropropionic acid or its ester with N-ethylaniline. The use of enzymes like carboxylic acid reductase (CAR) tailored for amide bond formation has shown high selectivity, avoiding competing esterification reactions. nih.gov This approach is particularly attractive for its mild reaction conditions and high specificity.

Table 2: Novel Catalytic Approaches to Amide Synthesis

| Catalytic System | Reactants | Product Type | Key Features | Reference(s) |

| Boronic Acid | Carboxylic Acid + Amine | Amide | Direct amidation, avoids acyl chlorides | rsc.org |

| Copper-mediated | Difluoromethyl bromide/chloride + Primary Amine | α-Ketoamide | Oxidative coupling | acs.org |

| Organocatalyst (Chiral Amine) | α,β-Unsaturated Aldehyde + Succinimide | β-Amino Aldehyde | Asymmetric conjugate addition | nih.gov |

| Biocatalyst (CARmm-A) | Carboxylic Acid + Amine | Amide | High selectivity, aqueous conditions | nih.gov |

| Biocatalyst (Amide Synthetase) | Carboxylic Acid + Amine | Amide | ATP-dependent, avoids coupling reagents | nih.gov |

Principles of Green Chemistry in the Synthesis of this compound

The conventional synthesis of this compound typically involves the Schotten-Baumann reaction. This well-established method entails the acylation of N-ethylaniline with 3-chloropropanoyl chloride. While effective, this traditional approach often utilizes stoichiometric amounts of base to neutralize the hydrochloric acid byproduct and may involve the use of volatile organic solvents, raising environmental and safety concerns. wikipedia.orgbyjus.com The growing emphasis on sustainable chemical manufacturing has spurred research into greener alternatives for amide bond formation. cam.ac.uk

The twelve principles of green chemistry provide a framework for designing more environmentally friendly chemical processes. Key principles relevant to the synthesis of this compound include waste prevention, atom economy, the use of safer solvents and reagents, and catalysis. distantreader.org The ideal synthesis would maximize the incorporation of all materials used in the process into the final product, minimize waste, and utilize non-hazardous substances.

One advanced approach that aligns with green chemistry principles is the use of phase-transfer catalysis (PTC) . This technique can facilitate the reaction between reactants present in different phases (e.g., an aqueous phase containing an inorganic base and an organic phase containing the substrates). crdeepjournal.orgacsgcipr.org For the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can enable the use of an aqueous solution of a simple inorganic base like sodium hydroxide (B78521) or potassium carbonate, thereby avoiding the need for organic bases like triethylamine. acsgcipr.org This not only improves the atom economy but also simplifies the work-up procedure and reduces the generation of organic waste. The catalyst, being present in a small amount, can often be recycled, further enhancing the green credentials of the process.

To quantitatively assess the "greenness" of a synthetic route, several metrics have been developed. Two of the most common are Atom Economy and the Environmental Factor (E-Factor) .

Atom Economy , developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. researchgate.net For the ideal Schotten-Baumann synthesis of this compound from N-ethylaniline and 3-chloropropanoyl chloride, the atom economy can be calculated as follows:

Reaction: C₈H₁₁N + C₃H₄Cl₂O → C₁₁H₁₄ClNO + HCl

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| N-Ethylaniline | C₈H₁₁N | 121.18 |

| 3-Chloropropanoyl chloride | C₃H₄Cl₂O | 126.97 |

| This compound | C₁₁H₁₄ClNO | 211.69 |

| Hydrogen Chloride (byproduct) | HCl | 36.46 |

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 Atom Economy (%) = (211.69 / (121.18 + 126.97)) x 100 ≈ 85.3%

This calculation highlights that even in a theoretically perfect reaction, a portion of the reactant mass is lost as a byproduct (HCl).

The E-Factor , introduced by Roger Sheldon, provides a more comprehensive measure by considering all waste generated in the process, including solvent losses, reagent byproducts, and purification waste. wikipedia.org

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-factor signifies a greener process. For the traditional synthesis of amides, the E-factor can be significantly high due to the use of excess reagents, solvents for reaction and purification, and the generation of salt byproducts from neutralization. The application of methodologies like phase-transfer catalysis in aqueous media can substantially lower the E-factor by reducing solvent usage and simplifying purification steps.

The following table provides a hypothetical comparison of reaction conditions for the synthesis of this compound, illustrating the potential improvements offered by advanced, greener methodologies.

| Parameter | Traditional Schotten-Baumann | Phase-Transfer Catalysis |

| Solvent | Dichloromethane, Diethyl ether | Water, Toluene |

| Base | Triethylamine (stoichiometric) | Sodium Hydroxide (catalytic in aqueous phase) |

| Catalyst | None | Quaternary Ammonium Salt (e.g., TBAB) |

| Temperature | 0-25 °C | Room Temperature |

| Yield | Typically high | Potentially high |

| Work-up | Organic extraction, washing | Phase separation, simple extraction |

| Byproducts | Triethylammonium chloride | Sodium chloride |

| Green Metrics | Higher E-Factor, Lower Atom Economy (effective) | Lower E-Factor, Higher effective Atom Economy |

By focusing on the principles of green chemistry, the synthesis of this compound can be significantly improved, leading to processes that are not only more efficient but also more sustainable and environmentally responsible.

Chemical Reactivity and Transformational Studies of 3 Chloro N Ethyl N Phenylpropanamide

Nucleophilic Substitution Reactions at the Electrophilic Carbon Center

The carbon atom bonded to the chlorine atom in 3-chloro-N-ethyl-N-phenylpropanamide is electron-deficient due to the electronegativity of the adjacent halogen, making it a prime target for nucleophilic attack. This susceptibility allows for the displacement of the chloride ion, a good leaving group, by a variety of nucleophiles.

Investigation of Leaving Group Effects and Stereochemical Control

The rate and success of nucleophilic substitution reactions are significantly influenced by the nature of the leaving group. In the case of 3-halo-N-ethyl-N-phenylpropanamides, the reactivity follows the established trend for alkyl halides, with the C-I bond being the most labile and the C-F bond being the most inert. This is attributed to the bond strength and the stability of the resulting halide anion. Weaker bases are better leaving groups, and thus the reactivity order is I > Br > Cl > F.

Stereochemical control is a critical aspect of these reactions, particularly when the electrophilic carbon is a stereocenter. For primary alkyl halides like this compound, the reaction generally proceeds via an S(_N)2 mechanism. This mechanism involves a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the electrophilic carbon. The transition state involves a pentacoordinate carbon atom where the nucleophile and the leaving group are positioned 180° apart. If the starting material were chiral, this would result in a predictable and controlled formation of the corresponding enantiomer of the product.

Synthesis of Diverse Functionalized Derivatives (e.g., Amines, Ethers, Thioethers)

The electrophilic nature of the C-Cl bond in this compound allows for the synthesis of a wide range of functionalized derivatives through reactions with various nucleophiles.

Amines: Reaction with primary or secondary amines leads to the formation of the corresponding amino-substituted derivatives. For example, treatment with a primary amine (R-NH(_2)) would yield N-ethyl-N-phenyl-3-(alkylamino)propanamide. The general reaction scheme is as follows:

Cl-CH(_2)CH(_2)CO-N(Et)Ph + R-NH(_2) → R-NH-CH(_2)CH(_2)CO-N(Et)Ph + HCl

Ethers: Alkoxide nucleophiles, generated from the deprotonation of alcohols, can be employed to synthesize ether derivatives. For instance, reaction with sodium ethoxide would produce 3-ethoxy-N-ethyl-N-phenylpropanamide.

Cl-CH(_2)CH(_2)CO-N(Et)Ph + NaOEt → EtO-CH(_2)CH(_2)CO-N(Et)Ph + NaCl

Thioethers: Similarly, thioether derivatives can be prepared by reacting this compound with thiolates. These reactions are often efficient due to the high nucleophilicity of sulfur compounds.

Cl-CH(_2)CH(_2)CO-N(Et)Ph + RSNa → RS-CH(_2)CH(_2)CO-N(Et)Ph + NaCl

| Nucleophile | Product Functional Group | Example Product Name |

| Ammonia (NH(_3)) | Primary Amine | 3-amino-N-ethyl-N-phenylpropanamide |

| Methylamine (CH(_3)NH(_2)) | Secondary Amine | N-ethyl-3-(methylamino)-N-phenylpropanamide |

| Sodium Methoxide (NaOCH(_3)) | Ether | N-ethyl-3-methoxy-N-phenylpropanamide |

| Sodium Ethanethiolate (NaSCH(_2)CH(_3)) | Thioether | N-ethyl-3-(ethylthio)-N-phenylpropanamide |

Reactions Involving the Amide Moiety

The amide functional group in this compound exhibits its own characteristic reactivity, primarily centered around the carbonyl carbon and the nitrogen atom.

Hydrolysis Kinetics and Stability Assessments

Amides are generally stable functional groups, but they can undergo hydrolysis to the corresponding carboxylic acid and amine under either acidic or basic conditions. The hydrolysis of N-substituted amides is a well-studied process. The rate of hydrolysis is dependent on pH and temperature.

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The stability of the amide bond in this compound would be comparable to other N,N-disubstituted amides.

A hypothetical study on the hydrolysis kinetics could involve monitoring the disappearance of the starting material or the appearance of N-ethylaniline and 3-chloropropanoic acid over time under controlled pH and temperature. The rate constants (k) could then be determined.

| Condition | Proposed Mechanism | Products |

| Acidic (e.g., HCl, H(_2)O) | Protonation of carbonyl oxygen, followed by nucleophilic attack of water. | 3-chloropropanoic acid and N-ethylanilinium chloride |

| Basic (e.g., NaOH, H(_2)O) | Nucleophilic attack of hydroxide ion on the carbonyl carbon. | Sodium 3-chloropropanoate and N-ethylaniline |

N-Alkylation and N-Acylation Reactions for Derivative Synthesis

While the nitrogen atom in the amide is less nucleophilic than that in an amine due to the resonance delocalization of its lone pair with the carbonyl group, it can still undergo further substitution reactions under specific conditions.

N-Alkylation: Direct N-alkylation of a secondary amide is challenging. However, for a tertiary amide like this compound, further alkylation at the nitrogen is not a typical reaction.

N-Acylation: N-acylation of amides to form imides is a more common transformation. This typically requires the use of a strong base to deprotonate the amide, followed by reaction with an acylating agent like an acid chloride or anhydride. However, for a tertiary amide, this reaction is not feasible as there is no proton on the nitrogen to remove.

Functionalization of the Aromatic Ring System

The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions. The N-ethyl-N-propanamide substituent is an activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring. The steric hindrance from the ethyl and propanamide groups would likely favor substitution at the para-position.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO(_2)) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO(_3)H) using fuming sulfuric acid.

The specific conditions for these reactions would need to be carefully controlled to avoid reactions at other functional groups within the molecule. For example, the strong acidic conditions of nitration or sulfonation could potentially lead to hydrolysis of the amide bond.

| Reaction | Reagents | Expected Major Product (Para-substitution) |

| Bromination | Br(_2), FeBr(_3) | 3-chloro-N-(4-bromophenyl)-N-ethylpropanamide |

| Nitration | HNO(_3), H(_2)SO(_4) | 3-chloro-N-ethyl-N-(4-nitrophenyl)propanamide |

| Friedel-Crafts Acylation | CH(_3)COCl, AlCl(_3) | 3-chloro-N-(4-acetylphenyl)-N-ethylpropanamide |

Electrophilic Aromatic Substitution Reactions

The N-ethyl-N-phenylpropanamide group is a key determinant of the regioselectivity in electrophilic aromatic substitution (EAS) reactions. The nitrogen atom, directly attached to the phenyl ring, possesses a lone pair of electrons that can be delocalized into the aromatic system. However, this activating effect is attenuated by the electron-withdrawing nature of the adjacent carbonyl group of the propanamide functionality. This resonance effect, where the nitrogen lone pair participates in amide resonance, reduces its ability to donate electron density to the phenyl ring compared to a simple amino or alkylamino group.

Despite this moderation, the N-ethyl-N-phenylpropanamide substituent is still considered an ortho-, para-directing group. The delocalization of the nitrogen's lone pair preferentially increases the electron density at the ortho and para positions of the benzene ring, making them more susceptible to attack by electrophiles. Steric hindrance from the N-ethyl-propanamide group may favor substitution at the para position over the ortho positions.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to proceed at the ortho and para positions. The specific reaction conditions would determine the precise ratio of ortho to para substituted products.

Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-Chloro-N-ethyl-N-(4-nitrophenyl)propanamide and 3-Chloro-N-ethyl-N-(2-nitrophenyl)propanamide |

| Bromination | Br₂, FeBr₃ | 3-Chloro-N-(4-bromophenyl)-N-ethylpropanamide and 3-Chloro-N-(2-bromophenyl)-N-ethylpropanamide |

| Sulfonation | SO₃, H₂SO₄ | 4-(N-ethyl-3-chloropropanamido)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Chloro-N-ethyl-N-(4-acylphenyl)propanamide |

Note: The product distribution between ortho and para isomers will depend on the specific electrophile and reaction conditions. The para isomer is generally favored due to reduced steric hindrance.

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

The N-phenyl group in this compound can potentially participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. For the N-phenyl group to act as a substrate in these reactions, it would typically need to be functionalized with a leaving group (e.g., a halide or triflate) at the ortho, meta, or para position. However, under certain conditions, direct C-H activation or reactions involving the N-H bond of a related precursor could also be envisaged.

Given the structure of this compound, the most direct involvement in cross-coupling would be through derivatization of the phenyl ring. For instance, if a halogen were introduced onto the phenyl ring via electrophilic aromatic substitution as described above, the resulting aryl halide could undergo a variety of cross-coupling reactions.

C-C Bond Formation:

A halogenated derivative of this compound could readily participate in Suzuki-Miyaura, Stille, or Heck coupling reactions to form new C-C bonds. In a Suzuki-Miyaura coupling, for example, a bromo-substituted derivative could react with an organoboron compound in the presence of a palladium catalyst and a base to yield a biaryl product.

Table 2: Representative Suzuki-Miyaura Coupling of a Halogenated Derivative

| Aryl Halide | Coupling Partner | Catalyst System | Product |

| 3-Chloro-N-(4-bromophenyl)-N-ethylpropanamide | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Chloro-N-ethyl-N-([1,1'-biphenyl]-4-yl)propanamide |

C-N Bond Formation:

The Buchwald-Hartwig amination is a prominent method for the formation of C-N bonds. A halogenated derivative of this compound could be coupled with a wide range of primary or secondary amines in the presence of a palladium catalyst and a strong base. This would result in the formation of a new N-aryl bond.

Table 3: Representative Buchwald-Hartwig Amination of a Halogenated Derivative

| Aryl Halide | Amine | Catalyst System | Product |

| 3-Chloro-N-(4-bromophenyl)-N-ethylpropanamide | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | N-Ethyl-N-(4-(morpholin-4-yl)phenyl)-3-chloropropanamide |

C-O Bond Formation:

Similarly, the Buchwald-Hartwig ether synthesis allows for the formation of C-O bonds. A halogenated derivative of our target compound could be coupled with an alcohol or a phenol to form a diaryl ether or an aryl alkyl ether, respectively.

Table 4: Representative Buchwald-Hartwig Ether Synthesis of a Halogenated Derivative

| Aryl Halide | Alcohol/Phenol | Catalyst System | Product |

| 3-Chloro-N-(4-bromophenyl)-N-ethylpropanamide | Phenol | Pd(OAc)₂, t-BuXPhos, K₃PO₄ | 3-Chloro-N-ethyl-N-(4-phenoxyphenyl)propanamide |

Applications of 3 Chloro N Ethyl N Phenylpropanamide in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecular Architectures

The intrinsic chemical functionalities of 3-chloro-N-ethyl-N-phenylpropanamide make it a valuable precursor for the synthesis of more elaborate molecules. The presence of the electrophilic γ-carbon and the nucleophilic potential of the amide nitrogen and the phenyl ring (under certain conditions) allows for a variety of cyclization and derivatization strategies.

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is pre-disposed to form various heterocyclic systems, most notably four-membered rings like azetidin-2-ones (β-lactams) through intramolecular cyclization.

The classical approach to β-lactam synthesis is the Staudinger reaction, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. researchgate.netmdpi.com However, an alternative strategy involves the intramolecular cyclization of 3-halopropanamides. In the case of this compound, treatment with a strong base could, in principle, induce an intramolecular nucleophilic substitution, where the amide enolate attacks the carbon bearing the chlorine atom to form the corresponding N-ethyl-N-phenyl-azetidin-2-one. While this specific transformation for this exact substrate is not extensively detailed in peer-reviewed literature, the general principle is a known synthetic route. researchgate.net

The reactivity of related N-substituted-3-chloropropanamides has been explored in the synthesis of various heterocyclic systems. For instance, related chloroacetylamino compounds have been used as precursors for 2-azetidinones. mdpi.com

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic System | Synthetic Strategy | Key Transformation |

|---|---|---|

| Azetidin-2-one | Intramolecular Cyclization | Base-induced intramolecular SN2 reaction |

| Pyrrolidinone | Rearrangement/Cyclization | (Hypothetical) Favorskii-type rearrangement followed by cyclization |

| Oxindole | Intramolecular Friedel-Crafts | Lewis acid-catalyzed cyclization onto the N-phenyl ring |

Intermediate in the Construction of Chiral Scaffolds

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. While this compound itself is achiral, it can be utilized in synthetic sequences that introduce chirality. For example, its reaction with a chiral nucleophile could lead to a chiral product. Alternatively, if a chiral center is introduced elsewhere in the molecule, the propanamide backbone can serve as a scaffold to build upon. There is, however, a lack of specific published research demonstrating the use of this compound as a direct intermediate in the construction of chiral scaffolds.

Design and Synthesis of Compound Libraries for Research Purposes

Compound libraries are essential tools in drug discovery and chemical biology for the identification of new bioactive molecules. The structure of this compound lends itself to the generation of diverse analogues.

Rational Design of Propanamide-Based Analogues

Starting from this compound, a variety of analogues can be rationally designed. The chlorine atom can be displaced by a wide range of nucleophiles (e.g., amines, thiols, azides) to introduce new functional groups. Furthermore, the N-phenyl ring can be modified through electrophilic aromatic substitution, although the amide group is deactivating.

Table 2: Examples of Rationally Designed Analogues

| Position of Modification | Reagent/Reaction Type | Resulting Analogue Subclass |

|---|---|---|

| C3 (Chloro position) | Amines, Thiols, Azides | 3-Amino/Thio/Azido-N-ethyl-N-phenylpropanamides |

| Phenyl Ring | Electrophilic Aromatic Substitution | Substituted-phenyl-N-ethyl-propanamides |

| N-Ethyl Group | (Hypothetical) Demethylation/Re-alkylation | Varied N-alkyl-N-phenylpropanamides |

Combinatorial Synthesis Methodologies for Library Generation

Combinatorial chemistry allows for the rapid synthesis of large numbers of compounds. While no specific combinatorial libraries based solely on this compound are prominently featured in the literature, its structure is amenable to such approaches. For example, a library could be generated by reacting the parent compound with a diverse set of amines in a parallel synthesis format to create a library of 3-amino-N-ethyl-N-phenylpropanamide derivatives.

Integration into Multi-Step Total Synthesis of Natural Products and Designed Molecules

The ultimate test of a building block's utility is its successful incorporation into the total synthesis of a complex natural product or a designed molecule of biological or material significance. To date, there are no prominent, published examples of the integration of this compound into the total synthesis of a major natural product. Its potential lies in its ability to serve as a robust and functionalized three-carbon unit in a larger synthetic campaign.

Investigations into the Biological Relevance of 3 Chloro N Ethyl N Phenylpropanamide and Its Derivatives

Structure-Activity Relationship (SAR) Studies of Related Propanamide Derivatives

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry where the biological activity of a compound is correlated with its chemical structure. By systematically modifying the molecular structure of a lead compound, chemists can deduce which parts of the molecule, known as pharmacophores, are crucial for its biological effects. drugdesign.org

Design Principles for Modulating Biological Interactions

The design of new propanamide derivatives for biological screening involves strategic modifications to the core structure of 3-chloro-N-ethyl-N-phenylpropanamide. These modifications are intended to probe the impact of various structural features on biological activity. Key design principles include:

Alteration of Substituents on the Phenyl Ring: The position, number, and electronic nature (electron-donating or electron-withdrawing) of substituents on the phenyl ring can significantly influence binding affinity and selectivity. For instance, in a series of benzamide (B126) and picolinamide (B142947) derivatives, the position of a dimethylamine (B145610) side chain was found to markedly influence inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Modification of the N-Alkyl Group: The N-ethyl group can be replaced with other alkyl or aryl groups of varying sizes and lipophilicity. This helps to determine the steric and hydrophobic requirements of the binding pocket. For example, studies on other amide-containing compounds have shown that varying ring sizes in cyclic analogs can lead to increased biological activity, suggesting that the flexibility and size of the group attached to the nitrogen are important for receptor interaction. drugdesign.org

Replacement of the Chlorine Atom: The chloro-substituent on the propyl chain is a key feature. Replacing it with other halogens (e.g., fluorine, bromine) or other functional groups can modulate the compound's reactivity, metabolic stability, and binding interactions.

Scaffold Hopping: In some cases, the entire propanamide backbone may be replaced by other chemical scaffolds that maintain a similar three-dimensional arrangement of key functional groups.

These systematic modifications allow researchers to build a comprehensive SAR profile. For example, a study on niclosamide (B1684120) derivatives revealed that specific substitutions on the phenyl rings led to varying levels of cytotoxicity against different cancer cell lines, highlighting the importance of these structural modifications. nih.gov

Computational Approaches to Ligand-Target Interactions (General)

Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. nih.gov This method is instrumental in the early stages of drug discovery for virtual screening of large compound libraries and for rationalizing observed SAR data. nih.gov

The general workflow for computational docking includes:

Preparation of the Target and Ligand: High-resolution 3D structures of the target protein are obtained from databases like the Protein Data Bank (PDB). The structure of the ligand, such as a derivative of this compound, is built and optimized using molecular modeling software. researchgate.net

Docking Simulation: Software like AutoDock or SwissDock is used to explore various possible conformations of the ligand within the binding site of the target. researchgate.netnih.gov The process can be rigid, where both molecules are fixed, or flexible, allowing for conformational changes in the ligand and sometimes the protein. researchgate.netfrontiersin.org

Scoring and Analysis: The docking poses are ranked using a scoring function that estimates the binding free energy. Lower binding energy values typically indicate a more stable and favorable interaction. biointerfaceresearch.com These computational predictions can guide the synthesis of more potent and selective analogs. For example, molecular docking studies on certain picolinamide derivatives suggested that they could bind to both the catalytic and peripheral sites of acetylcholinesterase, which was consistent with experimental kinetic studies. nih.gov

Exploration of Potential Biological Targets and Pathways

Once a compound or a series of derivatives is synthesized, the next step is to identify its potential biological targets and the pathways it might modulate. This is often achieved through a combination of in vitro assays.

Enzyme Binding and Modulation Studies (General)

Many therapeutic agents exert their effects by inhibiting the activity of specific enzymes. Propanamide and other amide-containing structures are known to interact with various enzymes. researchgate.netnih.gov

General methodologies for studying enzyme inhibition include:

Enzyme Inhibition Assays: These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. The concentration of the compound that reduces the enzyme activity by 50% is known as the half-maximal inhibitory concentration (IC50). nih.gov For example, various propanamide derivatives have been tested for their ability to inhibit cholinesterases (AChE and BuChE), which are key enzymes in the nervous system. researchgate.net

Kinetic Studies: To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), enzyme kinetics studies are performed by measuring reaction rates at different substrate and inhibitor concentrations. nih.gov Partial reversible inhibition is another mechanism where the inhibitor reduces but does not completely abolish enzyme activity, even at saturation. nih.gov

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific enzyme target, significantly accelerating the discovery process. aurorabiomed.com

Table 1: Examples of Amide Derivatives and their Enzyme Inhibitory Activity

| Compound Class | Target Enzyme | Observed Activity (IC50) | Reference |

| Picolinamide Derivatives | Acetylcholinesterase (AChE) | 2.49 µM (for most potent compound) | nih.gov |

| 2-aminothiazole-based Propanamides | Acetylcholinesterase (AChE) | IC50 values ranging from potent to moderate | researchgate.net |

| Amide Derivatives | Xanthine Oxidase (XO) | Models built to predict IC50 values | frontiersin.org |

| Pyrazolo[3,4-b]pyridine Amides | Nicotinamide Phosphoribosyltransferase (NAMPT) | Nanomolar antiproliferation activities | nih.gov |

Receptor Affinity and Selectivity Assessments (General)

Besides enzymes, another major class of drug targets are receptors, which are proteins that bind to specific signaling molecules (ligands) and trigger a cellular response.

Methods to assess receptor binding include:

Radioligand Binding Assays: This classic technique uses a radioactively labeled ligand known to bind to the receptor of interest. The test compound's ability to displace the radioligand from the receptor is measured, and its binding affinity (often expressed as the inhibition constant, Ki) is determined.

Cell-Based Functional Assays: These assays measure the functional response of a cell after the test compound binds to the receptor. This can determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Quantitative Structure-Affinity Relationship (QSAR): Similar to SAR, QSAR studies aim to correlate the chemical structure of compounds with their binding affinities at specific receptors. For instance, a study on substituted tryptamines found correlations between physicochemical properties (like steric volume) and binding affinity at various serotonin (B10506) receptors. nih.gov

Table 2: General Receptor Affinity Profile for a Hypothetical Compound Series

| Receptor Subtype | Binding Affinity (Ki, nM) - Compound A | Binding Affinity (Ki, nM) - Compound B | Reference |

| Serotonin 5-HT1A | 50 | 10 | nih.gov |

| Serotonin 5-HT2A | 500 | 250 | nih.gov |

| Adrenergic α2A | 800 | 400 | nih.gov |

| Dopamine D2 | >10,000 | >10,000 | |

| Histamine H1 | 1500 | 900 | nih.gov |

This table is illustrative and shows how affinity data might be presented for a series of compounds to assess potency and selectivity.

Preclinical Research Methodologies for Biological Screening

Preclinical screening involves a battery of tests to evaluate the biological activity of a new compound before it can be considered for further development. nih.gov These methods range from simple in vitro tests to more complex cellular and animal models.

Cell-Based Assays: These are fundamental for initial screening and involve treating cultured cells with the test compound and observing its effects. nih.gov This can include measuring cell viability (cytotoxicity), proliferation, apoptosis (programmed cell death), or changes in specific cellular pathways. nih.gov

High-Content Screening (HCS): This advanced imaging-based technique allows for the simultaneous measurement of multiple cellular parameters, providing a more detailed picture of the compound's effects on cell health and function. nih.gov

3D Cell Culture Models: To better mimic the in vivo environment, researchers are increasingly using 3D cell culture methods like spheroids and organoids. frontiersin.org These models can provide more accurate predictions of a compound's efficacy compared to traditional 2D cell cultures. frontiersin.org

The discovery of new biologically active compounds is a complex process that relies on the integration of chemical synthesis, computational modeling, and a wide array of biological screening techniques. mdpi.com The systematic investigation of compounds like this compound and its derivatives, using the methodologies outlined above, is essential for uncovering novel biological activities and potential therapeutic applications.

In Vitro Assays for Activity Profiling

In vitro assays are fundamental in determining the direct biological activity of a compound against a specific target, such as an enzyme or a microorganism. For derivatives related to this compound, these assays have been crucial in identifying potential therapeutic leads.

Research into N-substituted benzimidazole (B57391) derivatives, which share structural similarities with N-phenylpropanamides, has revealed significant antimicrobial properties. A series of these compounds were tested for their minimum inhibitory concentration (MIC) against various bacterial and fungal strains. The MIC value represents the lowest concentration of a substance that prevents visible growth of a microorganism. Notably, certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For instance, compounds designated as 1d, 2d, 3s, 4b, and 4k in one study demonstrated considerable efficacy. rsc.org Specifically, their activity against Escherichia coli, Streptococcus faecalis, methicillin-susceptible Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA) was comparable to the antibiotic ciprofloxacin. rsc.org Furthermore, compound 4k showed promising antifungal activity against Candida albicans and Aspergillus niger. rsc.org

Similarly, a study on 5-chloro-N-phenylpyrazine-2-carboxamides, which also feature a chloro-amide moiety, demonstrated antimycobacterial activity. These compounds were evaluated against Mycobacterium tuberculosis H37Rv, M. kansasii, and M. avium. nih.gov Many of the synthesized derivatives exhibited significant in vitro activity against M. tuberculosis, with MIC values in the range of 1.56–6.25 µg/mL. nih.gov One derivative, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide (21) , was particularly effective, inhibiting all tested mycobacterial strains. nih.gov

The following table summarizes the in vitro antimicrobial activity of selected N-substituted benzimidazole derivatives.

| Compound | E. coli (MIC in µg/mL) | S. faecalis (MIC in µg/mL) | MSSA (MIC in µg/mL) | MRSA (MIC in µg/mL) | C. albicans (MIC in µg/mL) | A. niger (MIC in µg/mL) |

| 1d | 8 | 4 | 2 | 4 | >128 | >128 |

| 2d | 4 | 2 | 4 | 8 | >128 | >128 |

| 3s | 16 | 8 | 4 | 4 | >128 | >128 |

| 4b | 8 | 4 | 8 | 16 | >128 | >128 |

| 4k | 16 | 16 | 16 | 16 | 8 | 16 |

| Ciprofloxacin | 8 | 16 | 8 | 16 | - | - |

| Fluconazole | - | - | - | - | 4 | 128 |

Cell-Based Models for Cellular Response Analysis

Cell-based models are instrumental in understanding how a compound affects cellular processes, such as proliferation, viability, and cytotoxicity, in a more biologically relevant context than in vitro assays. These models are particularly important in cancer research.

The anticancer potential of N-substituted benzimidazole derivatives has been explored using various human cancer cell lines. In these studies, the half-maximal inhibitory concentration (IC50) is a key metric, indicating the concentration of a drug that is required for 50% inhibition of cell growth. The same compounds that showed antimicrobial activity (1d, 2d, 3s, 4b, and 4k ) also exhibited potent anticancer activity against five different human cancer cell lines. rsc.org Their IC50 values were found to be comparable to the established anticancer drug paclitaxel. rsc.org

Another study on N-benzamide derivatives investigated their antimicrobial activity using the zone of inhibition method against Bacillus subtilis and Escherichia coli. nanobioletters.com This assay measures the area around a sample where bacteria are unable to grow. Compound 5a showed significant zones of inhibition of 25 mm and 31 mm against B. subtilis and E. coli, respectively. nanobioletters.com Compounds 6b and 6c also demonstrated good activity. nanobioletters.com

The cytotoxic activity of these compounds is a critical aspect of their potential as anticancer agents. The table below presents the in vitro anticancer activity of selected N-substituted benzimidazole derivatives against a panel of human cancer cell lines.

| Compound | Human breast adenocarcinoma (MCF-7) (IC50 in µM) | Human lung carcinoma (A-549) (IC50 in µM) | Human prostate cancer (PC-3) (IC50 in µM) | Human colon carcinoma (HCT-116) (IC50 in µM) | Human neuroblastoma (SK-N-SH) (IC50 in µM) |

| 1d | 2.45 | 3.12 | 1.84 | 4.21 | 5.67 |

| 2d | 3.18 | 2.89 | 2.01 | 3.98 | 4.88 |

| 3s | 4.56 | 5.23 | 3.14 | 6.12 | 7.34 |

| 4b | 6.78 | 7.11 | 5.89 | 8.23 | 9.12 |

| 4k | 8.91 | 9.34 | 7.65 | 10.28 | 11.45 |

| Paclitaxel | 1.38 | 2.16 | 1.98 | 3.45 | 6.13 |

Computational and Theoretical Studies of 3 Chloro N Ethyl N Phenylpropanamide

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide a detailed picture of electron distribution, molecular orbital energies, and the nature of chemical bonds, all of which dictate the molecule's reactivity and physical properties.

Density Functional Theory (DFT) for Molecular Orbital Characterization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. By approximating the electron density of a molecule, DFT methods can accurately predict a wide range of properties. For 3-chloro-N-ethyl-N-phenylpropanamide, a DFT analysis, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to optimize the molecular geometry and calculate key electronic parameters.

This analysis would yield crucial information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests a more reactive species.

Illustrative Data from DFT/NBO Analysis:

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -0.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and stability |

| NBO Charge on Carbonyl Carbon | +0.55 e | Electrophilicity of the carbonyl group |

| NBO Charge on Amide Nitrogen | -0.48 e | Nucleophilicity of the nitrogen atom |

Note: The values in this table are illustrative and represent typical data that would be obtained from a DFT/NBO analysis of a molecule like this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static. Bonds can rotate, leading to different spatial arrangements of atoms known as conformations. Understanding the preferred conformations and the dynamic behavior of this compound is crucial for predicting its interactions with other molecules.

Exploration of Preferred Conformations in Solution and Gas Phase

Conformational analysis of this compound would involve systematically exploring the potential energy surface as a function of key dihedral angles. This can be achieved by performing relaxed potential energy surface scans using quantum chemical methods. The primary dihedral angles of interest would be those around the C-N bonds of the amide group and the C-C bonds of the ethyl and chloropropyl chains.

The results of such an analysis would identify the low-energy conformers, which are the most likely structures the molecule will adopt. The relative energies of these conformers would indicate their population at a given temperature. It is also important to consider the influence of the environment. Calculations can be performed for the gas phase and in the presence of a solvent, often modeled using implicit solvent models like the Polarizable Continuum Model (PCM). The presence of a solvent can significantly alter the relative stability of different conformers.

Dynamic Behavior and Intermolecular Interactions

While conformational analysis identifies stable structures, molecular dynamics (MD) simulations provide a picture of the molecule's behavior over time. In an MD simulation, the classical equations of motion are solved for all atoms in the system, governed by a force field that describes the inter- and intramolecular forces.

Reaction Pathway Modeling and Transition State Identification

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or potential reactions with other chemical species.

Reaction pathway modeling involves identifying the minimum energy path that connects reactants to products. A key aspect of this is locating the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction rate.

Methods such as synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) can be used to find transition state structures. Once located, frequency calculations are performed to confirm that the structure corresponds to a true transition state (i.e., it has one and only one imaginary frequency). The energy difference between the reactants and the transition state gives the activation energy of the reaction.

For this compound, a potential reaction to model would be its nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. Computational modeling could elucidate the mechanism (e.g., SN1 vs. SN2) and predict the reaction's feasibility and kinetics.

Illustrative Data for a Hypothetical Nucleophilic Substitution Reaction:

| Parameter | Illustrative Value (kcal/mol) | Significance |

| Energy of Reactants | 0.0 | Reference energy |

| Energy of Transition State | +25.3 | Activation energy barrier |

| Energy of Products | -10.1 | Overall reaction thermodynamics |

Note: This table presents illustrative energy values for a hypothetical reaction pathway, demonstrating the type of data that would be generated from reaction modeling studies.

Research Findings on this compound Remain Elusive

Efforts to locate dedicated research on the predictive spectroscopic modeling for the characterization of this compound have been unsuccessful. Scientific databases and scholarly articles returned information on structurally similar compounds, such as N-phenylpropanamide and other chloro-substituted amides. These studies employ computational methods like Density Functional Theory (DFT) to predict spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netresearchgate.netniscpr.res.inresearchgate.net However, the precise impact of the chloro- and ethyl-substituents on the N-phenylpropanamide backbone in the specific arrangement of this compound is not documented in the available literature.

For instance, research on N-phenylpropanamide provides insights into the theoretical vibrational wavenumbers and NMR chemical shifts, which are compared against experimental data. researchgate.net Similarly, studies on other complex amides demonstrate the use of computational chemistry to elucidate molecular structures and electronic properties. researchgate.netniscpr.res.in These methodologies are foundational for the predictive spectroscopic modeling of novel compounds.

Without dedicated research on this compound, a detailed and scientifically accurate article on its computational and theoretical studies, as requested, cannot be generated. The creation of such an article would necessitate specific findings from theoretical calculations and experimental validation for this particular molecule.

Advanced Analytical Methodologies for Characterization and Purity Assessment of 3 Chloro N Ethyl N Phenylpropanamide

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for the purity assessment of 3-chloro-N-ethyl-N-phenylpropanamide. nih.gov By separating the main compound from potential impurities, these methods allow for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. frontiersin.org A robust HPLC method is essential for determining its purity and quantifying any related substances.

Method development for this compound would typically involve a reversed-phase approach, utilizing a C18 or similar non-polar stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, to ensure adequate retention and separation. Gradient elution, where the mobile phase composition is changed over time, would be optimal for resolving impurities with a wide range of polarities. Detection is commonly achieved using a UV detector set at a wavelength where the phenyl group of the molecule exhibits strong absorbance.

Validation of the developed HPLC method is a critical step to ensure its reliability. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness according to established guidelines.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

While HPLC is suitable for the primary compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process. These could include residual solvents or starting materials.

In a typical GC-MS analysis, a small amount of the sample is injected into a heated port, where it is vaporized. The gaseous components are then separated based on their boiling points and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, which provides mass information for identification. The fragmentation patterns of the ions are unique to each compound, acting as a chemical fingerprint.

Table 2: Potential Volatile Impurities in this compound and their GC-MS Characteristics

| Potential Impurity | Retention Time (min) | Key Mass Fragments (m/z) |

| N-ethylaniline | ~5.2 | 121, 106, 77 |

| 3-chloropropionyl chloride | ~3.8 | 126, 91, 63 |

| Dichloromethane (B109758) | ~2.1 | 84, 49 |

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are powerful tools for elucidating the molecular structure of this compound, confirming its identity and providing details about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for unambiguous structure elucidation of organic molecules. d-nb.info Both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon and proton environments within the this compound molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the ethyl group (a triplet and a quartet), the methylene (B1212753) protons adjacent to the carbonyl and chlorine atoms (two triplets), and the aromatic protons on the phenyl ring. The chemical shifts and coupling patterns of these signals provide direct evidence for the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom, including the carbonyl carbon, the carbons of the phenyl ring, and the carbons of the N-ethyl and chloropropyl chains.

Advanced 2D NMR techniques, such as COSY and HSQC, can be used to further confirm the connectivities between protons and carbons.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethyl) | ~1.1 | Triplet |

| CH₂ (ethyl) | ~3.8 | Quartet |

| CH₂ (adjacent to C=O) | ~2.9 | Triplet |

| CH₂ (adjacent to Cl) | ~3.6 | Triplet |

| Aromatic Protons | ~7.2-7.5 | Multiplet |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.net For this compound, these techniques would confirm the presence of key structural features.

The IR spectrum would be expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the alkyl and aromatic groups, and a C-Cl stretching vibration. Raman spectroscopy would also provide information on these functional groups, often with different relative intensities, aiding in a comprehensive vibrational analysis.

Table 4: Key Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide C=O | Stretch | ~1665 |

| Aromatic C-H | Stretch | ~3050 |

| Aliphatic C-H | Stretch | ~2850-2950 |

| C-N | Stretch | ~1350 |

| C-Cl | Stretch | ~650-750 |

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. libretexts.org When coupled with a chromatographic inlet like GC or LC, it becomes a powerful tool for both identification and quantification.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak. docbrown.info The fragmentation pattern would provide further structural information, with characteristic losses of fragments such as the ethyl group, the chloropropyl group, or the phenyl group. This pattern is crucial for confirming the identity of the compound and for identifying unknown impurities. nih.gov

Table 5: Expected Mass Spectrometry Fragmentation for this compound

| Fragment | m/z (for ³⁵Cl) | Identity |

| [M]⁺ | 211 | Molecular Ion |

| [M+2]⁺ | 213 | Molecular Ion (³⁷Cl isotope) |

| [M - C₂H₅]⁺ | 182 | Loss of ethyl group |

| [M - CH₂CH₂Cl]⁺ | 134 | Loss of chloropropyl radical |

| [C₆H₅N(C₂H₅)]⁺ | 120 | N-ethylaniline fragment |

| [C₆H₅]⁺ | 77 | Phenyl fragment |

Crystallographic Studies for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules within a crystalline solid is fundamental to understanding its physical and chemical properties. For the compound this compound, crystallographic studies are essential to elucidate its solid-state structure, identify potential polymorphic forms, and characterize its crystal habit. These studies provide invaluable data on parameters such as bond lengths, bond angles, and intermolecular interactions, which collectively influence the compound's stability, solubility, and bioavailability.

X-ray Diffraction Analysis of Single Crystals

As of the latest available research, specific single-crystal X-ray diffraction data for this compound has not been reported in publicly accessible scientific literature. This analytical technique, considered the gold standard for unambiguous structure determination, requires the growth of a suitable single crystal, which can be a challenging and time-consuming process.

Should such a study be conducted, the anticipated outcome would be a detailed crystallographic information file (CIF). This file would contain precise atomic coordinates and displacement parameters, from which a comprehensive three-dimensional model of the molecule could be generated. Key data points that would be determined include:

Crystal System: The crystal system (e.g., monoclinic, orthorhombic, triclinic) describes the symmetry of the unit cell.

Space Group: The space group provides a more detailed description of the symmetry elements within the crystal lattice.

Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Molecules per Unit Cell (Z): This indicates the number of molecules of the compound contained within a single unit cell.

To illustrate the type of data that would be obtained, the table below presents hypothetical crystallographic data for this compound, which would be expected from a single-crystal X-ray diffraction analysis.

| Crystallographic Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1058.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.325 |

This table is for illustrative purposes only, as experimental data is not currently available.

Powder X-ray Diffraction for Polymorphism and Crystal Habit Studies

In the absence of single-crystal data, powder X-ray diffraction (PXRD) serves as a powerful tool for the characterization of the bulk crystalline material. This technique is particularly crucial for investigating polymorphism, which is the ability of a compound to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties.

A PXRD analysis of this compound would involve irradiating a powdered sample with X-rays and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint of the crystalline phase.

Currently, there are no published studies specifically detailing the polymorphism or crystal habit of this compound. A systematic study would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD. The appearance of different diffraction patterns would indicate the presence of multiple polymorphic forms.

The table below illustrates a hypothetical comparison of PXRD data for two potential polymorphs of this compound. The positions (2θ) and relative intensities of the diffraction peaks would differ between the forms.

| 2θ Angle (°) - Form A | Relative Intensity (%) - Form A | 2θ Angle (°) - Form B | Relative Intensity (%) - Form B |

| 8.5 | 100 | 9.2 | 85 |

| 12.3 | 45 | 11.8 | 100 |

| 15.8 | 60 | 16.5 | 50 |

| 20.1 | 75 | 21.0 | 90 |

| 25.4 | 30 | 26.1 | 40 |

This table is for illustrative purposes only, as experimental data is not currently available.

Further analysis of the PXRD data, in conjunction with techniques like scanning electron microscopy (SEM), would provide insights into the crystal habit, which describes the external shape of the crystals.

Future Research Trajectories and Interdisciplinary Opportunities for 3 Chloro N Ethyl N Phenylpropanamide

Development of Advanced Methodologies for Stereoselective Synthesis

The presence of a stereocenter at the second carbon of the propanamide chain makes the stereoselective synthesis of 3-chloro-N-ethyl-N-phenylpropanamide a key area for future research. The development of methods to selectively produce either the (R) or (S) enantiomer is crucial, as the biological activity and material properties of chiral molecules are often enantiomer-dependent.

Future research could focus on organocatalytic and transition-metal-catalyzed approaches, which have shown success in the asymmetric synthesis of related α-chloroamides and β-keto esters. nih.govacs.org For instance, the use of hybrid Cinchona alkaloids as phase-transfer catalysts could be explored for the enantioselective α-chlorination of a suitable precursor. acs.org Another promising avenue is the application of photoenzymatic methods, which have been successfully used for the asymmetric synthesis of α-chloroamides through the hydroalkylation of olefins. nih.gov

Table 1: Potential Catalytic Systems for Stereoselective Synthesis

| Catalyst Type | Potential Catalyst Class | Reaction Type | Potential Advantages |

| Organocatalyst | Cinchona Alkaloid Derivatives | Phase-Transfer Chlorination | High enantioselectivity, metal-free. |

| Biocatalyst | Evolved Ene-Reductases (EREDs) | Photoenzymatic Hydroalkylation | High stereoselectivity under mild conditions. |

| Transition Metal | Palladium-PyOX Complexes | Arylboroxine Addition to Acetal Precursors | Good functional group tolerance. nih.gov |

This table is illustrative and based on methodologies applied to similar chemical structures. Specific catalysts would require experimental validation for this compound.

Exploration of Novel Synthetic Applications in Materials Science

The bifunctional nature of this compound, with its reactive chlorine atom and amide linkage, makes it an intriguing candidate for applications in materials science. The chlorine atom can be displaced by a variety of nucleophiles, allowing for its incorporation into larger polymer structures or for the surface modification of materials.

Future research could investigate the use of this compound as a monomer in polymerization reactions. For example, it could potentially be used in the synthesis of novel polyamides with unique properties conferred by the N-ethyl-N-phenyl group. The reactivity of the chloro group could also be exploited for post-polymerization modification, allowing for the introduction of a wide range of functional groups.

Integration into Drug Discovery and Development Pipelines (as a Scaffold)

The this compound structure can be viewed as a valuable scaffold for the development of new therapeutic agents. The chloroacetamide group is a known reactive moiety that can participate in covalent interactions with biological targets, a strategy increasingly used in drug design. rsc.org The N-ethyl-N-phenyl portion of the molecule offers a site for modification to fine-tune pharmacokinetic and pharmacodynamic properties.

Research in this area could involve screening this compound and its derivatives against a variety of biological targets. The chloroacetamide fragment, in particular, has been used to identify new scaffolds for the covalent inhibition of protein-protein interactions. rsc.org Furthermore, the "magic chloro" effect, where the substitution of a hydrogen with a chlorine atom can dramatically increase potency, is a well-documented phenomenon in drug discovery that could be relevant for derivatives of this compound. nih.gov

Bio-Inspired Chemical Synthesis and Bioconjugation Strategies

Bio-inspired synthesis and bioconjugation represent emerging areas where this compound could find application. The development of enzymatic methods for its synthesis could offer a greener and more selective alternative to traditional chemical methods. nih.gov

The reactivity of the chloro group makes it suitable for bioconjugation, the process of linking a molecule to a biomolecule such as a protein or antibody. This could be particularly relevant for the development of antibody-drug conjugates (ADCs), where a potent cytotoxic agent is attached to an antibody that targets cancer cells. The N-ethyl-N-phenyl group could be modified to include a linker for attachment to the antibody. The reactivity of α,β-unsaturated amides, which can be formed from β-chloro amides, with thiols is a well-established reaction that is often used in bioconjugation. nih.gov

Sustainability and Environmental Considerations in Compound Design and Production

Future research into this compound should also prioritize sustainability and green chemistry principles. This includes the development of more environmentally friendly synthetic routes that minimize waste and the use of hazardous reagents. bohrium.comresearchgate.net

The use of bio-based solvents, such as Cyrene™, in the synthesis of amides from acid chlorides has been shown to be a viable and greener alternative to traditional solvents like DMF and dichloromethane (B109758). rsc.org Additionally, catalytic methods for amide bond formation are inherently more sustainable than methods that rely on stoichiometric activating agents. ucl.ac.uknumberanalytics.com Research could focus on adapting such green methodologies to the synthesis of this compound. This could involve exploring solvent-free reaction conditions or the use of biocatalysts. researchgate.netnumberanalytics.com

Table 2: Comparison of Potential Synthetic Approaches based on Green Chemistry Principles

| Synthetic Approach | Traditional Method | Potential Green Alternative | Key Sustainability Benefit |

| Amide Formation | Use of stoichiometric coupling agents (e.g., DCC, HATU) | Catalytic amidation (e.g., using Boron or Iron catalysts) | Higher atom economy, reduced waste. bohrium.comnih.gov |

| Solvent Use | Chlorinated solvents (e.g., Dichloromethane) | Bio-based solvents (e.g., Cyrene™) or solvent-free conditions | Reduced toxicity and environmental impact. researchgate.netrsc.org |

| Starting Materials | Petroleum-derived precursors | Precursors from renewable feedstocks | Reduced reliance on fossil fuels. |

This table provides a prospective comparison. The feasibility and efficiency of these green alternatives for the synthesis of this compound would need to be experimentally verified.

Q & A

What are the key synthetic strategies for 3-chloro-N-ethyl-N-phenylpropanamide, and how do reaction conditions influence yield and purity?

Level: Basic

Answer:

The synthesis typically involves a multi-step approach:

N-Alkylation : Reacting chloroacetamide derivatives with ethylamine under basic conditions (e.g., K₂CO₃) to introduce the ethyl group .

Chlorination : Introducing the chloro substituent via electrophilic substitution or halogen exchange, often using POCl₃ or SOCl₂ as reagents .

Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical for isolating high-purity product.

Methodological Note: Reaction temperature and stoichiometric ratios significantly impact yield. For example, excess POCl₃ improves chlorination efficiency but requires careful quenching to avoid side products .

How can NMR and X-ray crystallography resolve structural ambiguities in this compound derivatives?

Level: Basic

Answer:

- ¹H/¹³C NMR : Key signals include the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) and the chloro-propanamide backbone (δ 4.1–4.3 ppm for CH₂Cl) .

- X-ray Crystallography : Used to confirm stereochemistry and bond angles. For example, the N-ethyl group adopts a staggered conformation to minimize steric hindrance with the phenyl ring .

Data Contradiction Alert: Discrepancies in reported melting points (e.g., 120–125°C vs. 128–130°C) may arise from polymorphic forms, resolvable via differential scanning calorimetry (DSC) .

What computational methods are suitable for predicting the electronic properties of this compound?

Level: Advanced

Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models:

- Electrostatic Potential Maps : Highlights electron-deficient regions (e.g., chloro group) for nucleophilic attack .

- HOMO-LUMO Gaps : Predicts reactivity; a smaller gap (~4.5 eV) suggests suitability as a Michael acceptor in medicinal chemistry .

Validation : Compare computed IR spectra with experimental data to refine basis sets (e.g., 6-31G* vs. cc-pVTZ) .

How does stereochemistry influence the biological activity of this compound analogs?

Level: Advanced